(E)-N'-(4-hydroxy-3-methoxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide
Description
(E)-N'-(4-Hydroxy-3-methoxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide (hereafter referred to as Compound 3g) is a pyrazole-carbohydrazide derivative featuring a hydrazone linkage and a substituted benzylidene moiety. Its structure includes a 3-isopropyl group on the pyrazole ring and a 4-hydroxy-3-methoxy substituent on the benzylidene aromatic ring. This compound has garnered attention for its inhibitory activity against enzymes such as bovine tissue-non-specific alkaline phosphatase and ecto-5'-nucleotidase (r-e5'NT), as demonstrated in biochemical assays . The (E)-configuration of the hydrazone group is critical for its bioactivity, a common feature in analogous Schiff base derivatives .
Properties
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-9(2)11-7-12(18-17-11)15(21)19-16-8-10-4-5-13(20)14(6-10)22-3/h4-9,20H,1-3H3,(H,17,18)(H,19,21)/b16-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIUMWYKOSBFTL-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC(=C(C=C2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC(=C(C=C2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(4-hydroxy-3-methoxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:
Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole core, which can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Formation of the Benzylidene Group: The next step involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with the pyrazole derivative. This reaction is typically carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions to form the benzylidene group.
Final Assembly: The final step involves the coupling of the benzylidene derivative with 3-isopropyl-1H-pyrazole-5-carbohydrazide under mild conditions, often using a dehydrating agent like phosphorus oxychloride (POCl3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(4-hydroxy-3-methoxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzylidene ring can be oxidized to form a quinone derivative.
Reduction: The carbon-nitrogen double bond can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-N’-(4-hydroxy-3-methoxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme regulation is crucial.
Medicine
In medicinal chemistry, (E)-N’-(4-hydroxy-3-methoxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound is explored for its use in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (E)-N’-(4-hydroxy-3-methoxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The benzylidene group can form hydrogen bonds and π-π interactions with the active sites of enzymes, inhibiting their activity. The pyrazole core can also interact with various biological pathways, modulating their function.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The structural diversity among pyrazole-carbohydrazide derivatives arises from substitutions on both the pyrazole and benzylidene rings. Below is a comparative analysis of Compound 3g with key analogs:
Key Observations :
- The 4-hydroxy-3-methoxy substituent in Compound 3g provides dual hydrogen-bonding capacity (-OH for donor, -OCH₃ for acceptor), which is absent in analogs like E-MBPC (4-methoxy only) .
- 3-Isopropyl on the pyrazole ring introduces steric bulk, which may influence molecular docking and enzyme inhibition .
Critical Factors :
- Reaction time, solvent polarity, and catalyst (e.g., acetic acid vs. sulfuric acid) influence yields and purity.
- Crystallization conditions (e.g., ethanol vs. water) affect polymorph formation and stability .
Comparative Bioactivity Table :
Computational and Spectroscopic Studies
- E-MBPC : Optimized using DFT/B3LYP/6-311G(d,p); vibrational frequencies and NMR chemical shifts matched experimental data .
- E-DPPC : SCRF/IEFPCM solvation models predicted aqueous-phase behavior, highlighting solvation effects on reactivity .
- Compound 3g: Limited computational data in provided evidence, but structural similarities suggest comparable electronic profiles to E-MBPC .
Biological Activity
(E)-N'-(4-hydroxy-3-methoxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H18N4O3
- Molar Mass : 302.33 g/mol
- CAS Number : 1285683-82-0
The compound features a pyrazole core, which is known for its diverse pharmacological activities, particularly in the realms of anti-inflammatory, anticancer, and antimicrobial effects.
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers, potentially making it useful in treating conditions like arthritis.
- Antimicrobial Properties : Some studies indicate it possesses antibacterial and antifungal activities.
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors. The structure allows it to form hydrogen bonds and π-π interactions, which may inhibit enzyme activity involved in disease processes.
Anticancer Studies
A study published in PMC highlighted the anticancer potential of pyrazole derivatives. The synthesized compounds showed significant inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard drugs like dexamethasone .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Dexamethasone | 76% at 1 µM | 86% at 1 µM |
| Pyrazole Derivative | 61–85% at 10 µM | 76–93% at 10 µM |
Anti-inflammatory Activity
Research has demonstrated that this compound exhibits significant anti-inflammatory effects in various models. For instance, in a carrageenan-induced edema model, certain derivatives showed up to 78% efficacy compared to ibuprofen .
Antimicrobial Studies
The compound's antimicrobial activity was assessed against several bacterial strains, including E. coli and Bacillus subtilis. Results indicated promising antibacterial effects, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Q & A
What are the optimized synthetic protocols for (E)-N'-(4-hydroxy-3-methoxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide, and how can purity be ensured?
Methodological Answer:
The synthesis involves condensing 3-isopropyl-1H-pyrazole-5-carbohydrazide with 4-hydroxy-3-methoxybenzaldehyde under reflux in ethanol, catalyzed by acetic acid. Key steps include:
- Reaction Conditions : Reflux for 2–4 hours in ethanol with a 1:1 molar ratio of reactants .
- Purification : Precipitation in cold water followed by recrystallization from ethanol (yield ~78–85%) .
- Characterization : Confirm purity via melting point analysis, HPLC, and spectroscopic techniques (e.g., NMR, IR) .
How can spectroscopic and crystallographic techniques validate the (E)-configuration of this hydrazone derivative?
Methodological Answer:
- FT-IR : Look for ν(N–H) at ~3200 cm⁻¹ (hydrazide) and ν(C=N) at ~1600 cm⁻¹ (imine bond) .
- NMR : The ¹H NMR should show a singlet for the hydrazone proton (CH=N) at δ 8.3–8.5 ppm and absence of aldehyde protons .
- X-ray Diffraction : Single-crystal analysis confirms the (E)-stereochemistry via dihedral angles between the pyrazole and aryl rings (typically >150°) .
What DFT parameters and solvation models are recommended to study electronic properties and solvent effects?
Methodological Answer:
-
Basis Set : Use B3LYP/6-311G(d,p) for geometry optimization in gas and aqueous phases. Include polarizable continuum models (IEFPCM) for solvation .
-
Key Outputs :
Property Gas Phase Value Aqueous Phase Value HOMO-LUMO Gap (eV) 4.2–4.5 3.8–4.1 Dipole Moment (Debye) 5.6 7.3 Data derived from analogous hydrazone derivatives . -
NBO Analysis : Evaluate charge transfer between the pyrazole ring and substituents .
How does Hirshfeld surface analysis elucidate intermolecular interactions in crystalline form?
Methodological Answer:
- Technique : Generate Hirshfeld surfaces to map close contacts (e.g., O–H⋯O, N–H⋯O hydrogen bonds).
- Key Metrics :
- dₙᵢₙ : Shortest intermolecular distances (e.g., 2.6–2.8 Å for O⋯H interactions) .
- Fingerprint Plots : Quantify contributions of H-bonding (≈30%), van der Waals (≈50%), and other interactions .
- Application : Correlate packing efficiency with thermal stability (TGA data) .
How can researchers resolve contradictions in solvation energy data across structurally similar derivatives?
Methodological Answer:
- Issue : Discrepancies arise from varying solvation models (e.g., IEFPCM vs. SMD).
- Resolution :
- Standardize computational protocols (e.g., SCRF method with universal solvation) .
- Compare corrected solvation energies (Gc) instead of uncorrected values .
- Validate with experimental solubility data (e.g., LogP via shake-flask method) .
What in silico strategies predict the compound’s biological activity, and how are docking results validated?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2, EGFR). Key parameters:
- Grid box size: 60 × 60 × 60 ų .
- Binding affinity: Compare with reference inhibitors (e.g., ΔG ≈ -9.5 kcal/mol) .
- Validation :
How do structural modifications (e.g., substituents on the aryl ring) affect electronic properties and bioactivity?
Methodological Answer:
-
Substituent Effects :
Substituent HOMO-LUMO Gap (eV) LogP Bioactivity Trend -OCH₃ (4-position) 4.3 2.1 Moderate -Cl (2,4-di) 4.0 3.2 High Data from derivatives in . -
Design Strategy : Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity and binding to nucleophilic enzyme sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
